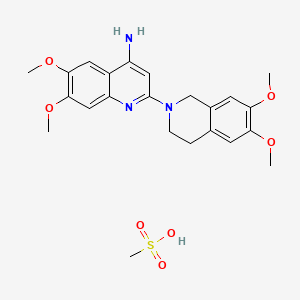

4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate

Vue d'ensemble

Description

L’abanoquil mésilate est un composé chimique connu pour son rôle d’antagoniste des récepteurs alpha-1 adrénergiquesLe composé est caractérisé par sa capacité à détendre les tissus musculaires lisses, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche médicale et scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’abanoquil mésilate implique la condensation du 2-amino-4,5-diméthoxybenzonitrile avec la 2-acétyl-6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine. Cette réaction est facilitée par l’oxychlorure de phosphore et la diméthylacétamide dans le chloroforme à reflux. L’intermédiaire résultant est ensuite cyclisé à l’aide de diisopropylamidure de lithium dans le tétrahydrofurane à -70 °C ou de chlorure de zinc dans la diméthylacétamide à reflux .

Méthodes de production industrielle : La production industrielle de l’abanoquil mésilate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions réactionnelles pour assurer un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation ou par des techniques chromatographiques pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : L’abanoquil mésilate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : L’abanoquil mésilate peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire divers composés de l’isoquinoléine .

4. Applications de la recherche scientifique

L’abanoquil mésilate a fait l’objet de nombreuses études pour ses applications dans divers domaines :

Chimie : Il sert de composé modèle pour l’étude des antagonistes des récepteurs alpha-1 adrénergiques.

Biologie : La recherche s’est concentrée sur ses effets sur les tissus musculaires lisses et sur son rôle potentiel dans le traitement de la dysfonction érectile.

Médecine : Le composé a été étudié pour ses propriétés antiarythmiques et sa capacité à faciliter les érections en cas de dysfonction érectile.

Industrie : L’abanoquil mésilate est utilisé dans le développement de produits pharmaceutiques ciblant les affections cardiovasculaires et génito-urinaires .

Applications De Recherche Scientifique

Pharmacological Applications

Antitumor Activity

Research has indicated that compounds with structural similarities to 4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate exhibit antitumor properties. For example, derivatives of quinoline and isoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Studies have demonstrated that quinoline derivatives possess antimicrobial activity against a range of pathogens. The specific compound may also exhibit similar properties, making it a candidate for further investigation as a potential antimicrobial agent .

Central Nervous System Effects

The compound's structure suggests potential effects on the central nervous system (CNS). Compounds with isoquinoline structures are often studied for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that such compounds may be beneficial in treating neurodegenerative diseases .

Synthetic Chemistry

Synthesis of Related Compounds

The synthesis of this compound can be achieved through multi-step synthetic pathways involving various chemical reactions such as nitration, reduction, and cyclization. This compound serves as an important intermediate in the synthesis of other bioactive molecules .

Drug Development

As a derivative of quinoline and isoquinoline frameworks, this compound can be utilized in drug development processes aimed at creating new therapeutic agents. Its unique structural features may lead to the discovery of novel drugs targeting specific diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor activity | Demonstrated significant inhibition of tumor growth in vitro using similar quinoline derivatives. |

| Study B | Antimicrobial effects | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Study C | Neuroprotective potential | Indicated modulation of neurotransmitter release in animal models. |

Mécanisme D'action

L’abanoquil mésilate exerce ses effets en antagonisant les récepteurs alpha-1 adrénergiques. Cette action conduit à la relaxation des tissus musculaires lisses, en particulier dans le corps caverneux et les artères péniennes. Le mécanisme du composé implique le blocage de l’activité nerveuse sympathique qui stimule les adrénocepteurs alpha, facilitant ainsi la relaxation musculaire et améliorant le flux sanguin .

Composés similaires :

Prazosine : Un autre antagoniste des récepteurs alpha-1 adrénergiques utilisé pour traiter l’hypertension et l’hypertrophie bénigne de la prostate.

Térazosine : Similaire à la prazosine, elle est utilisée pour traiter l’hypertension artérielle et la rétention urinaire.

Doxazosine : Egalement un bloqueur alpha-1, utilisé pour l’hypertension et les problèmes urinaires.

Unicité : L’abanoquil mésilate est unique en raison de sa forte sélectivité pour le sous-type alpha-1 des récepteurs adrénergiques. Cette sélectivité le rend particulièrement efficace pour détendre les tissus musculaires lisses sans affecter de manière significative la pression artérielle, ce qui est un effet secondaire courant des autres bloqueurs alpha-1 .

Comparaison Avec Des Composés Similaires

Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

Terazosin: Similar to prazosin, it is used for treating high blood pressure and urinary retention.

Doxazosin: Also an alpha-1 blocker, used for hypertension and urinary issues.

Uniqueness: Abanoquil mesilate is unique due to its high selectivity for the alpha-1 subtype of adrenergic receptors. This selectivity makes it particularly effective in relaxing smooth muscle tissues without significantly affecting blood pressure, which is a common side effect of other alpha-1 blockers .

Activité Biologique

4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate is a complex compound with potential biological activities that have been explored in various studies. This article aims to provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound can be synthesized through a series of steps involving the reaction of specific precursors. The synthesis typically involves the formation of the quinoline core followed by the introduction of the methanesulfonate group. The molecular formula for this compound is , and it has a molecular weight of approximately 485.56 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H29N3O7S |

| Molecular Weight | 485.56 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound has been linked to its interaction with various biological targets. It is hypothesized to exhibit antitumor , antimicrobial , and anti-inflammatory properties. The compound's structure allows it to interact with cellular pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in leukemia cells with an IC50 value lower than 10 µg/mL in some cases .

- Antimicrobial Effects : Research has indicated that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. In one study, it showed significant inhibition against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. It was shown to reduce the production of pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4.CH4O3S/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22;1-5(2,3)4/h7-11H,5-6,12H2,1-4H3,(H2,23,24);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDPOTBKJNHQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922813 | |

| Record name | Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118931-00-3 | |

| Record name | UK 52046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118931003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxyquinolin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABANOQUIL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAX6HQS78D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.